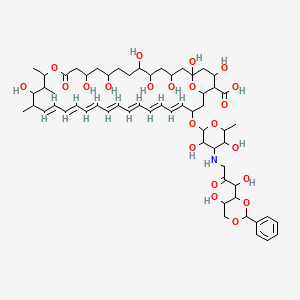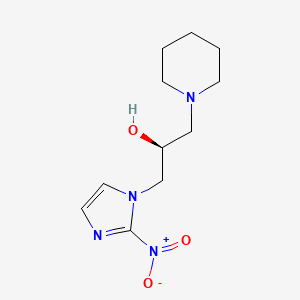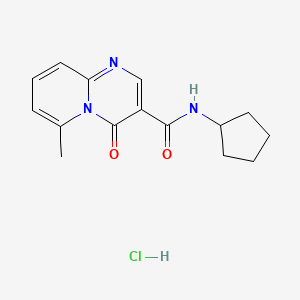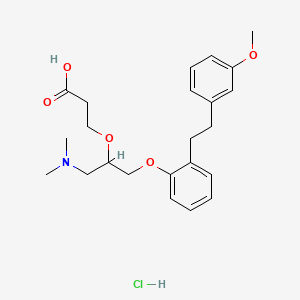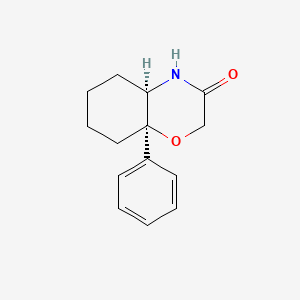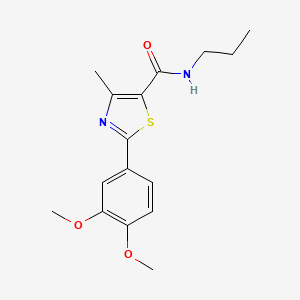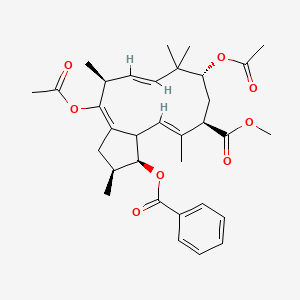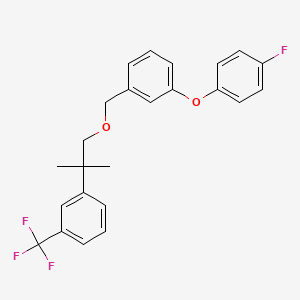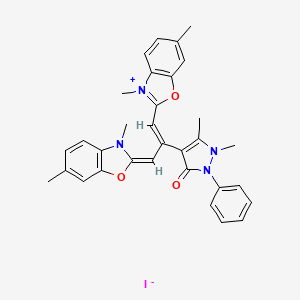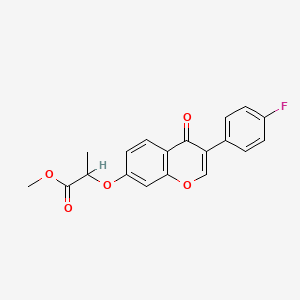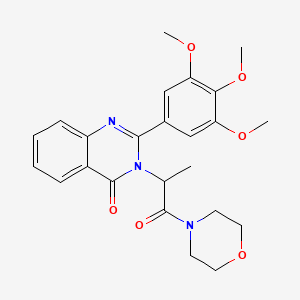
4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” typically involves multi-step organic reactions The starting materials often include 3,4,5-trimethoxybenzaldehyde and 2-aminobenzamide, which undergo condensation reactions to form the quinazoline core
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as ethanol or dichloromethane and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This makes them valuable in the study of cellular signaling pathways and cancer research.
Medicine
In medicine, compounds similar to “this compound” are investigated for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activity make them versatile tools in various applications.
作用機序
The mechanism of action of “4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can disrupt cellular signaling pathways and lead to therapeutic effects such as the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- 4-(1-Oxo-2-(4-oxo-2-phenyl-3(4H)-quinazolinyl)propyl)morpholine
- 4-(1-Oxo-2-(4-oxo-2-(3,4-dimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine
Uniqueness
“4-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)morpholine” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of potency and specificity compared to other quinazoline derivatives.
特性
CAS番号 |
83409-06-7 |
|---|---|
分子式 |
C24H27N3O6 |
分子量 |
453.5 g/mol |
IUPAC名 |
3-(1-morpholin-4-yl-1-oxopropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O6/c1-15(23(28)26-9-11-33-12-10-26)27-22(25-18-8-6-5-7-17(18)24(27)29)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3 |
InChIキー |
IRNOMFNPRRWSGR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCOCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


